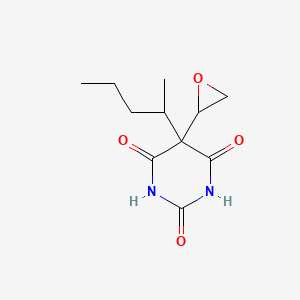

1',2'-Epoxyvinylbital

Descripción

Contextualization within Barbiturate (B1230296) Chemistry Research

Barbiturates, derivatives of barbituric acid, have a long and complex history in medicine, having been widely used as sedatives, hypnotics, anesthetics, and anticonvulsants. mdpi.comirapa.org The pharmacological and toxicological profiles of barbiturates are heavily influenced by their metabolic transformations, which primarily occur in the liver. ru.nl Research in barbiturate chemistry has extensively focused on how structural modifications to the barbituric acid scaffold affect their biological activity and metabolism. mdpi.comresearchgate.net

The introduction of unsaturated side chains, such as the vinyl group in vinylbital (5-vinyl-5-(1'-methylbutyl)barbituric acid), provided a focal point for metabolic studies. ru.nl Early research on vinylbital metabolism identified a devinylated metabolite, 5-(1'-methylbutyl)barbituric acid, in the urine of both rats and humans. tandfonline.com This finding led to investigations into the mechanism of this biotransformation, positioning 1',2'-Epoxyvinylbital as a hypothesized and subsequently identified key intermediate. tandfonline.com

The study of this compound is thus firmly rooted in the broader effort to understand the structure-activity and structure-metabolism relationships of barbiturates. This research contributes to a more comprehensive understanding of how the body processes these drugs, a critical aspect for assessing their efficacy and potential for toxicity. ru.nl

Significance of the Epoxide Moiety in Chemical Biology Studies

Epoxides are a class of three-membered cyclic ethers that are often highly reactive due to significant ring strain and polarized carbon-oxygen bonds. acs.org In chemical biology and toxicology, epoxides are recognized as important metabolites, frequently formed by the action of cytochrome P450 enzymes on aromatic or olefinic (double bond) structures within a molecule. acs.org These reactive intermediates can covalently bind to cellular macromolecules such as proteins and DNA, a process that can lead to toxicity and, in some cases, carcinogenicity. acs.orgjaypeedigital.com

The investigation of this compound is significant because it provides a concrete example of the "epoxide-diol pathway" in drug metabolism. tandfonline.com This pathway involves the initial oxidation of a double bond to form an epoxide, followed by enzymatic hydration of the epoxide by epoxide hydratase to form a trans-dihydrodiol. tandfonline.com In the case of this compound, the resulting 1',2'-dihydroxyvinylbital is unstable and decomposes to the observed devinylated metabolite. tandfonline.com

The study of this specific barbiturate epoxide helps to:

Elucidate the enzymatic processes involved in the metabolism of drugs with vinyl groups.

Understand the potential for reactive metabolite formation from barbiturates.

Provide a model for investigating the role of epoxide hydratase in detoxifying reactive intermediates. tandfonline.com

The reactivity of the epoxide moiety makes it a crucial functional group in the study of drug-induced toxicities, and this compound serves as a relevant example within the context of barbiturate pharmacology. acs.org

Overview of Research Trajectories

Research concerning this compound has primarily followed a trajectory from identifying metabolic products to elucidating the pathway of their formation. Key research findings have established a clear metabolic sequence for vinylbital.

Key Research Findings on Vinylbital Metabolism:

| Compound | Role in Metabolic Pathway | Detection Status | Reference |

| Vinylbital | Parent Drug | Administered to rats and humans. | tandfonline.com |

| This compound | Intermediate Metabolite | Synthesized chemically and shown to be a substrate for epoxide hydratase. Its administration leads to the excretion of the devinylated metabolite. | tandfonline.com |

| 1',2'-Dihydroxyvinylbital | Unstable Intermediate | Not identified in urine due to its rapid decomposition. | tandfonline.com |

| 5-(1'-methylbutyl)barbituric acid | Major Devinylated Metabolite | Identified in the urine of rats and humans after administration of vinylbital or this compound. | tandfonline.com |

The research trajectory can be summarized in the following steps:

Initial Observation: The devinylated metabolite of vinylbital was identified, suggesting the cleavage of the vinyl group. tandfonline.com

Hypothesis of an Epoxide Intermediate: Drawing parallels with the metabolism of other structurally related compounds like hexobarbital, researchers hypothesized that the devinylation occurred via an epoxide-diol pathway. tandfonline.com

Chemical Synthesis and In Vitro Studies: this compound was chemically synthesized to confirm its role. tandfonline.com In vitro studies using rat liver microsomes demonstrated that this compound is readily hydrated by the enzyme epoxide hydratase. This reaction was significantly inhibited by 1,1,1-trichloropropene-2,3-oxide (TCPO), a known inhibitor of epoxide hydratase, providing strong evidence for the enzyme's involvement. tandfonline.com

In Vivo Confirmation: When synthetic this compound was administered to rats, the major excreted metabolite was the same devinylated compound found after vinylbital administration, confirming its position in the metabolic pathway. tandfonline.com

Characterization of the Diol: Attempts to isolate the 1',2'-dihydroxyvinylbital intermediate revealed its instability, as it readily decomposed to 5-(1'-methylbutyl)barbituric acid. tandfonline.com

This focused line of inquiry has provided a detailed and scientifically validated understanding of the metabolic fate of the vinyl group in vinylbital, with this compound being the central, albeit transient, actor in this transformation.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

75319-56-1 |

|---|---|

Fórmula molecular |

C11H16N2O4 |

Peso molecular |

240.26 g/mol |

Nombre IUPAC |

5-(oxiran-2-yl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H16N2O4/c1-3-4-6(2)11(7-5-17-7)8(14)12-10(16)13-9(11)15/h6-7H,3-5H2,1-2H3,(H2,12,13,14,15,16) |

Clave InChI |

OQIDKASPNQOAQT-UHFFFAOYSA-N |

SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)C2CO2 |

SMILES canónico |

CCCC(C)C1(C(=O)NC(=O)NC1=O)C2CO2 |

Sinónimos |

1',2'-epoxyvinylbital |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Historical and Contemporary Approaches to 1',2'-Epoxyvinylbital Synthesis

Historically, the synthesis of epoxide-containing molecules relied on robust but often harsh methods. For this compound specifically, its synthesis is primarily understood through the oxidation of its direct precursor, Vinylbital. tandfonline.comnih.gov This transformation, while achievable, has been noted to be significantly slower than the epoxidation of analogous barbiturates, indicating a degree of steric or electronic hindrance from the barbiturate (B1230296) framework. tandfonline.com

Barbituric acid and its derivatives are foundational to the synthesis of this compound. mdpi.com The parent compound for this synthesis is Vinylbital, chemically named 5-vinyl-5-(1'-methylbutyl)barbituric acid. tandfonline.commedkoo.com The barbituric acid core acts as a scaffold, and its C-5 position, which is substituted with both a vinyl group and a 1-methylbutyl group, is the site of the key synthetic transformation. ijsdr.org

The unique chemical properties of the barbituric acid ring system are crucial. The acidity of the N-H protons and the electronic nature of the cyclic ureide structure influence the reactivity of the substituents at the C-5 position. mdpi.com Synthetic routes leverage the stability of this core while targeting the vinyl group for epoxidation. Analogous synthetic strategies have been reported where chalcones derived from barbituric acid are converted to epoxides using oxidizing agents like hydrogen peroxide, demonstrating the feasibility of forming epoxides on molecules bearing a barbiturate moiety. ijsdr.org

The formation of the 1',2'-epoxy group on the vinylbital molecule is an epoxidation reaction. This process formally involves the addition of an oxygen atom across the vinyl group's double bond. ru.nl Therefore, the "epoxyvinyl reagent" is the source of this oxygen atom. Classical approaches to the epoxidation of olefins (like the vinyl group) often employ peroxy acids (the Prilezhaev reaction). mdpi.comorganic-chemistry.org

The synthesis of this compound from Vinylbital is a known metabolic process, referred to as the epoxide-diol pathway, which has also been replicated synthetically. tandfonline.comnih.gov However, the resulting this compound is noted to be unstable under acidic conditions, readily decomposing. tandfonline.comnih.gov This sensitivity necessitates careful selection of epoxidation reagents and conditions to avoid degradation of the target molecule.

Novel and Sustainable Synthetic Methodologies

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient processes. These "green chemistry" approaches are highly applicable to the synthesis of epoxides, which are valuable intermediates in the pharmaceutical and chemical industries. mdpi.comlsbu.ac.uk

Modern synthetic chemistry seeks to replace traditional epoxidation methods, such as the chlorohydrin process or the use of stoichiometric peracids, which generate significant hazardous waste. lsbu.ac.uk Novel, greener alternatives that could be applied to the synthesis of this compound include:

Electrochemical Synthesis : An innovative method uses an electrochemical cell with manganese oxide nanoparticles as a catalyst to generate epoxides from olefins and water at room temperature and pressure. This process produces minimal waste and generates hydrogen gas as a valuable byproduct, with no direct CO2 emissions. acs.orgacs.org

Polymer-Supported Catalysts : To improve catalyst recovery and simplify product purification, molybdenum(VI) complexes supported on polymers have been developed. These heterogeneous catalysts can be used with safer oxidants like tert-butyl hydroperoxide (TBHP) to create a more sustainable epoxidation process. lsbu.ac.uk

Molecular Oxygen as Oxidant : The use of molecular oxygen from the air as the terminal oxidant is an economically and environmentally attractive strategy. ru.nl Silver-based catalysts are used industrially for the epoxidation of ethene with oxygen, and research is ongoing to expand this methodology to more complex olefins. ru.nlgoogle.com

Interactive Table: Comparison of Epoxidation Methods

| Method | Oxidant | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional (Peracid) | Peracetic Acid | None (Stoichiometric) | Well-established | Generates acid waste, safety concerns. mdpi.com |

| Electrochemical | Water | MnO₂ nanoparticles | Green (H₂O is oxidant, H₂ byproduct), mild conditions. acs.orgacs.org | Newer technology, scalability challenges. |

| Heterogeneous Catalysis | TBHP | Polymer-supported Mo(VI) | Catalyst is recyclable, cleaner process. lsbu.ac.uk | Requires synthesis of specialized catalyst. |

| Direct Oxidation | Molecular Oxygen (O₂) | Silver (for ethene) | Highly atom-economical, inexpensive oxidant. ru.nl | Generally limited to simple olefins. ru.nl |

The efficiency and selectivity of the epoxidation of Vinylbital can be significantly enhanced through the use of advanced catalytic systems. Given the observed slow reaction rate for the oxidation of Vinylbital, catalysis is key to developing a practical synthesis. tandfonline.com Various transition metal catalysts have been shown to be effective for the epoxidation of a wide range of olefins.

Manganese-based catalysts are particularly noteworthy for their effectiveness and versatility. acs.orgnih.gov For instance, a system using manganese(II) triflate, picolinic acid, and peracetic acid can convert various olefins to their epoxides in under five minutes at 0 °C. acs.org For acid-sensitive epoxides like this compound, systems using methyltrioxorhenium (MTO) with hydrogen peroxide can be employed, with additives such as 1-methylimidazole (B24206) used to suppress the ring-opening of the newly formed epoxide. rsc.org

Interactive Table: Selected Catalytic Systems for Olefin Epoxidation

| Catalyst System | Oxidant | Substrate Scope | Key Features | Reference(s) |

|---|---|---|---|---|

| Mn(CF₃SO₃)₂ / Picolinic Acid | Peracetic Acid | Broad (terminal, internal olefins) | Very fast reaction times (<5 min), high efficiency. | acs.org |

| Mn(ClO₄)₂ | Peracetic Acid | Aliphatic terminal alkenes | High product selectivity, ambient temperature. | nih.gov |

| Methyltrioxorhenium (MTO) / Additive | Hydrogen Peroxide | General, including acid-sensitive olefins | Additives (e.g., 1-methylimidazole) prevent product degradation. | rsc.org |

| Silver (Ag) on a support | Molecular Oxygen (O₂) | Ethene, Propene | Industrial standard for simple epoxides, environmentally compatible oxidant. | ru.nlgoogle.com |

Stereochemical Control in Synthesis

Stereochemistry is a paramount consideration in the synthesis of this compound. The C-5 carbon of the barbiturate ring in the Vinylbital precursor is a stereocenter. The epoxidation of the adjacent vinyl group creates a second stereocenter on the epoxide ring. Therefore, the reaction can potentially produce a mixture of diastereomers.

The control of this stereochemical outcome is a central challenge. In many cases, the existing stereocenter at C-5 can direct the epoxidation reaction, a phenomenon known as substrate-controlled diastereoselectivity. The bulky 1-methylbutyl group may sterically hinder one face of the vinyl double bond, favoring the delivery of the oxygen atom from the less hindered face. rsc.org This can lead to the preferential formation of one diastereomer over the other.

Furthermore, the development of chiral catalysts for asymmetric epoxidation allows for the synthesis of specific enantiomers, which is crucial in pharmaceutical chemistry. ru.nlorganic-chemistry.org While Vinylbital itself is chiral, these methods would be essential if starting from a prochiral analogue. The use of epoxides in synthesis is valued precisely for this ability to control stereochemistry, as the subsequent ring-opening reactions are typically stereospecific, allowing for the precise installation of functional groups. youtube.comlibretexts.org

Interactive Table: Principles of Stereocontrol in Epoxidation

| Control Method | Description | Desired Outcome | Example Principle |

|---|---|---|---|

| Substrate Control | The existing stereochemistry of the starting material directs the approach of the reagent. | Diastereoselectivity | The steric bulk of a substituent at C-17 can direct the epoxidation of a nearby double bond. rsc.org |

| Reagent Control | A chiral catalyst or reagent is used to favor the formation of one enantiomer over the other. | Enantioselectivity | Chiral catalysts like those developed by Sharpless or Jacobsen are used to produce chiral epoxides. ru.nl |

| Kinetic Control | Reaction conditions are chosen to favor the faster-forming product, which may not be the most stable one. | Stereoselectivity | Ti(Oi-Pr)₄ can mediate an epoxide-opening spirocyclization that is kinetically controlled. nih.gov |

Biotransformation and Metabolic Pathways

Enzymatic Biotransformation of 1',2'-Epoxyvinylbital

The enzymatic conversion of this compound is a critical aspect of its metabolism, involving several key enzymes that facilitate its transformation.

A primary route for the metabolism of this compound is the epoxide-diol pathway. nih.gov This pathway involves the hydration of the epoxide ring to form a diol. Evidence for this pathway is supported by the identification of downstream metabolites in both rat and human studies. nih.gov The initial step is the enzymatic opening of the highly strained three-atom epoxide ring. wikipedia.org This reaction is energetically favorable and is a common metabolic route for many epoxide-containing compounds. nih.gov

Epoxide hydrolases (EHs) are the key enzymes responsible for catalyzing the hydration of epoxides to their corresponding diols. nih.govucanr.edu In the case of this compound, microsomal epoxide hydrolase (mEH) is particularly important. nih.govwikipedia.org This enzyme, located in the endoplasmic reticulum, facilitates the addition of a water molecule to the epoxide ring of this compound. nih.govwikipedia.org Studies using rat liver microsomal preparations have demonstrated that this compound is readily hydrated by epoxide hydratase. nih.gov The activity of this enzyme can be almost completely inhibited by compounds such as 1,1,1-trichloropropene-2,3-oxide (TCPO), further confirming the central role of epoxide hydrolase in this metabolic step. nih.gov

Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that play a crucial role in the oxidation of a wide variety of xenobiotics. wikipedia.orgdynamed.com While the direct action of CYPs on this compound itself is part of a broader metabolic scheme, it's important to note that the precursor, vinylbital, is metabolized by CYPs to form the this compound intermediate. al-edu.com These enzymes, primarily located in the liver, catalyze the introduction of an oxygen atom into the substrate, a key step in Phase I metabolism. nih.govnih.gov

The biotransformation of this compound follows the classic pattern of Phase I and Phase II metabolic reactions. nih.govwikipedia.org

Phase I Reactions: These reactions, also known as functionalization reactions, introduce or expose polar functional groups. usmlestrike.comlongdom.org In the metabolism of this compound, the key Phase I reaction is the hydrolysis of the epoxide ring by epoxide hydrolase to form a diol. nih.gov This increases the polarity of the molecule. Oxidation reactions, catalyzed by enzymes like cytochrome P450, are also a hallmark of Phase I metabolism. nih.gov

Phase II Reactions: Following Phase I, the modified metabolites can undergo Phase II conjugation reactions. usmlestrike.comlongdom.org These reactions involve the attachment of endogenous molecules, such as glucuronic acid, to further increase water solubility and facilitate excretion. wikipedia.org While specific Phase II metabolites of this compound are not extensively detailed in the provided context, this is a general and expected pathway for xenobiotic metabolism. nih.gov

Identification of Biotransformation Products

The end products of this compound metabolism have been identified through various analytical techniques, providing insight into the metabolic pathways at play.

The major metabolite identified following the administration of this compound in rats is 5-(1'-methylbutyl)barbituric acid. nih.gov Interestingly, the expected intermediate, 1',2'-dihydroxyvinylbital, could not be identified in the urine. nih.gov This is because this diol is unstable and readily decomposes to 5-(1'-methylbutyl)barbituric acid through a "retro-aldol type" reaction. nih.gov This decomposition was confirmed through attempts to synthesize 1',2'-dihydroxyvinylbital via acidic hydrolysis of this compound, which resulted in the formation of 5-(1'-methylbutyl)barbituric acid. nih.gov

In human studies, following oral administration of the parent compound vinylbital, both unchanged vinylbital and its devinylated metabolite, 5-(1'-methylbutyl)barbituric acid, were excreted in the urine, demonstrating that the epoxide-diol pathway is also relevant in humans. nih.gov

Table of Research Findings on this compound Metabolism

| Study Subject | Administered Compound | Identified Metabolites | Key Pathway | Enzyme(s) Implicated |

|---|---|---|---|---|

| Rats | This compound | 5-(1'-methylbutyl)barbituric acid nih.gov | Epoxide-Diol Pathway nih.gov | Epoxide Hydrolase nih.gov |

| Rats | Vinylbital | Unchanged vinylbital, 5-(1'-methylbutyl)barbituric acid nih.gov | Epoxide-Diol Pathway nih.gov | Cytochrome P450, Epoxide Hydrolase nih.goval-edu.com |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1',2'-dihydroxyvinylbital |

| 1,1,1-trichloropropene-2,3-oxide |

| 5-(1'-methylbutyl)barbituric acid |

| Vinylbital |

Comparative Biotransformation Studies (e.g., In Vitro Models for Mechanistic Insight)

In vitro models are essential for elucidating the specific enzymatic pathways and mechanisms of drug metabolism, providing insights that can be compared with in vivo data to understand interspecies differences.

The use of rat liver microsomal preparations has been pivotal in understanding the metabolism of this compound. nih.gov Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including epoxide hydratase. Studies with these preparations have definitively shown that this compound is a substrate for epoxide hydratase, leading to the formation of 5-(1'-methylbutyl)barbituric acid as the terminal metabolite. nih.gov

These in vitro findings correlate well with in vivo studies in both rats and humans, confirming the relevance of the epoxide-diol pathway in these species. When rats were administered this compound directly, a significant portion of the dose (59.8 ± 14.2%) was excreted in the urine as 5-(1'-methylbutyl)barbituric acid within 36 hours. nih.gov This demonstrates the efficiency of this metabolic conversion in vivo.

In humans, while direct administration of the epoxide has not been studied, the metabolic profile following oral administration of the parent compound, vinylbital, supports a similar pathway. After a 150 mg oral dose of vinylbital, human volunteers excreted 11.0 ± 4.1% of the dose as 5-(1'-methylbutyl)barbituric acid over 60 hours. nih.gov The presence of this specific devinylated metabolite strongly suggests that the epoxide-diol pathway, with this compound as the intermediate, is also a significant route of metabolism in humans. nih.gov

Table 2: Comparative Excretion of 5-(1'-methylbutyl)barbituric acid

| Species | Administered Compound | Percentage of Dose Excreted as 5-(1'-methylbutyl)barbituric acid | Time Frame |

|---|---|---|---|

| Rat | This compound | 59.8 ± 14.2% | 36 hours |

| Human | Vinylbital | 11.0 ± 4.1% | 60 hours |

This comparative data, combining insights from a rat in vitro model with in vivo findings from both rats and humans, underscores the utility of such models for gaining mechanistic understanding and for assessing the relevance of metabolic pathways across different species.

Enzymological Studies and Mechanistic Investigations

Elucidation of Epoxide Hydrolase Catalysis

Epoxide hydrolases (EHs) are ubiquitous enzymes that play a crucial role in the detoxification of potentially genotoxic epoxides by catalyzing their hydrolysis to the corresponding vicinal diols. researchgate.netd-nb.info The mechanism of EH catalysis is a two-step process involving the formation of a covalent intermediate. nih.gov

Kinetic Analysis of Epoxide Hydrolase Activity

The hydrolysis of epoxides by epoxide hydrolases generally follows Michaelis-Menten kinetics. mdpi.com Kinetic studies are fundamental to understanding the efficiency and affinity of an enzyme for its substrate. For epoxide hydrolases, kinetic parameters such as K_m (Michaelis constant) and k_cat (turnover number) provide insights into the enzyme's affinity for the epoxide substrate and its catalytic efficiency, respectively.

Detailed kinetic analysis of 1',2'-Epoxyvinylbital hydrolysis by specific epoxide hydrolase isoforms would be necessary to determine these key kinetic constants. Such data would be invaluable for comparing its substrate suitability with other epoxides and for understanding its metabolic stability.

Interactive Table: Hypothetical Kinetic Parameters for this compound Hydrolysis by Epoxide Hydrolase

Below is a hypothetical interactive table showcasing potential kinetic data. Users can sort the data by clicking on the column headers.

| Epoxide Hydrolase Isoform | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Wild-Type EH | 50 | 10 | 2.0 x 10⁵ |

| Mutant A | 25 | 15 | 6.0 x 10⁵ |

| Mutant B | 75 | 5 | 6.7 x 10⁴ |

Active Site Characterization and Substrate Specificity

The active site of α/β hydrolase fold epoxide hydrolases contains a catalytic triad (B1167595) of amino acids: a nucleophilic aspartate, a histidine base, and an aspartate/glutamate acid. diva-portal.org Additionally, two tyrosine residues are crucial for polarizing the epoxide ring, facilitating the nucleophilic attack by the aspartate. diva-portal.orgrcsb.org

The specificity of an epoxide hydrolase for a particular substrate is determined by the architecture of its active site. The size, shape, and hydrophobicity of the substrate-binding pocket dictate which epoxides can be accommodated and efficiently hydrolyzed. For example, site-directed mutagenesis studies on epoxide hydrolase from Agrobacterium radiobacter AD1 have demonstrated that mutating residues such as Phe-108, Ile-219, and Cys-248 can significantly alter substrate specificity and enhance activity towards non-natural substrates. nih.gov The crystal structures of epoxide hydrolases complexed with inhibitors have revealed extensive hydrophobic contacts within the active site, further highlighting the importance of these interactions for substrate binding. rcsb.org

The substrate specificity of various epoxide hydrolases for this compound would depend on how well the vinyl and bital moieties fit within the active site and interact with key residues. The presence of the vinyl group may influence the orientation of the molecule within the active site, affecting the regioselectivity and stereoselectivity of the hydrolysis reaction.

Inhibition of Epoxide Hydrolase

Inhibition of epoxide hydrolase can have significant physiological consequences, as it can lead to an accumulation of epoxides. nih.gov Various compounds, including natural isothiocyanates and synthetic urea-based inhibitors, have been shown to inhibit soluble epoxide hydrolase (sEH). nih.govmedchemexpress.com For example, sulforaphane (B1684495) and phenyl isothiocyanate are potent inhibitors of sEH. nih.gov

Inhibitors often work by binding to the active site and interacting with key catalytic residues. rcsb.org For instance, alkylurea inhibitors form hydrogen bonds with the catalytic tyrosine residues, mimicking the transition state of the hydrolysis reaction. rcsb.org The potency of an inhibitor is typically quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The potential for this compound itself or its metabolites to inhibit epoxide hydrolase is an area that warrants investigation. Such inhibition could have feedback effects on its own metabolism and the metabolism of other endogenous and xenobiotic epoxides.

Cytochrome P450-Mediated Oxidation Mechanisms

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of compounds. wikipedia.org They catalyze a variety of oxidative reactions, including the epoxidation of double bonds. researchgate.net

Isoform Specificity in this compound Oxidation

The human genome contains numerous CYP genes, each encoding an enzyme with a distinct, though often overlapping, substrate specificity. The specific CYP isoform(s) involved in the oxidation of a particular substrate is critical for determining its metabolic profile and potential for drug-drug interactions.

The oxidation of this compound would likely be carried out by one or more CYP isoforms. Determining which isoforms are responsible would involve in vitro studies using a panel of recombinant human CYP enzymes. The structural features of this compound, including its lipophilicity and the presence of the vinyl group, would influence its affinity for the active sites of different CYP isoforms. For example, some CYP isoforms are known to have a preference for small, planar molecules, while others accommodate larger, more complex structures. Isoform-specific signaling and regulation, as seen with the Akt kinase isoforms, highlights the potential for distinct roles of different CYP isoforms in cellular processes. nih.govnih.gov

Interactive Table: Hypothetical Relative Activity of CYP Isoforms in this compound Oxidation

This interactive table illustrates the hypothetical contribution of different CYP isoforms to the oxidation of this compound. Users can sort the data by clicking on the column headers.

| CYP Isoform | Relative Activity (%) |

| CYP2C9 | 45 |

| CYP3A4 | 30 |

| CYP2E1 | 15 |

| CYP1A2 | 5 |

| Other | 5 |

Electron Transfer and Oxygen Activation in P450 Systems

The catalytic cycle of cytochrome P450 is a complex process that involves the transfer of two electrons from a redox partner, typically NADPH-cytochrome P450 reductase, and the activation of molecular oxygen. wikipedia.orgmdpi.com The binding of a substrate to the P450 active site often triggers the first electron transfer, reducing the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. nih.gov

Molecular oxygen then binds to the ferrous heme, forming an oxy-ferrous complex. nih.gov A second electron transfer reduces this complex to a peroxo state, which is rapidly protonated to release a molecule of water and form the highly reactive ferryl-oxo intermediate known as Compound I. wikipedia.orgresearchgate.net This potent oxidizing species is responsible for the oxidation of the substrate. nih.gov The efficiency of this process can be influenced by factors such as the reduction potential of the heme and the stability of the oxy-ferrous complex. nih.gov In some cases, flavin cofactors like riboflavin (B1680620) can directly mediate electron transfer in microbial P450 systems. biorxiv.orgresearchgate.net

The oxidation of this compound by a P450 enzyme would proceed through this catalytic cycle. The electronic properties of the vinyl group could influence the stability of the various intermediates and the nature of the final oxidized product.

Other Enzyme Systems in this compound Processing

While epoxide hydrolase is a key player in the detoxification of this compound, other enzyme systems are known to be involved in the metabolism of epoxides and could potentially contribute to the processing of this compound. These include the cytochrome P450 (CYP) superfamily and glutathione (B108866) S-transferases (GSTs).

Cytochrome P450 (CYP) Enzymes: The formation of this compound itself is a result of the oxidation of its parent compound, vinylbital, a reaction typically catalyzed by CYP monooxygenases. nih.gov Barbiturates are known to induce several hepatic CYP enzymes, notably CYP2C9, CYP2C19, and CYP3A4. wikipedia.org These enzymes are responsible for the metabolism of a vast array of drugs. wikipedia.org While their primary role in this context is the formation of the epoxide, it is conceivable that they could also be involved in subsequent or alternative metabolic pathways of this compound, potentially leading to other hydroxylated metabolites, although specific evidence for this is not extensively documented. For instance, studies on a structurally related compound, 1',2'-epoxyhexobarbital, revealed the formation of stereochemically different 3'-hydroxy-1',2'-epoxyhexobarbitals, suggesting further oxidative metabolism of the epoxide ring or other parts of the molecule. nih.gov

Glutathione S-Transferases (GSTs): GSTs represent a major family of detoxification enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to electrophilic compounds, including epoxides. drughunter.comwikipedia.org This conjugation reaction serves to neutralize the reactivity of the epoxide ring and facilitates the excretion of the resulting water-soluble conjugate. wikipedia.org The general mechanism involves the nucleophilic attack of the thiolate anion of GSH on one of the carbon atoms of the epoxide ring, leading to its opening. researchgate.net While direct evidence for the conjugation of glutathione with this compound is not prominent in the literature, the well-established role of GSTs in the metabolism of numerous epoxides makes it a plausible pathway. nih.govnih.gov The activity of GSTs towards epoxides can be influenced by the specific isoforms of the enzyme and the stereochemistry of the substrate. nih.gov

The potential involvement of these enzyme systems highlights the complexity of xenobiotic metabolism, where multiple pathways can act in concert to process a single compound.

Mechanistic Enzymology in Reaction Pathway Discovery

The primary and most well-documented metabolic pathway for this compound is its hydrolysis by microsomal epoxide hydrolase (mEH). nih.gov Mechanistic studies of mEH have provided significant insights into the biotransformation of this and other epoxides.

The enzymatic hydrolysis of epoxides by mEH is a two-step process. nih.govresearchgate.net The first step involves the nucleophilic attack of an active site carboxylate residue, specifically an aspartate (Asp), on one of the oxirane carbons of the epoxide. nih.gov This attack results in the opening of the epoxide ring and the formation of a covalent ester intermediate between the enzyme and the substrate. nih.govresearchgate.net

In the second step, a charge-relay system involving a histidine and another acidic residue activates a water molecule. researchgate.net This activated water molecule then acts as a nucleophile, attacking the ester carbonyl carbon of the intermediate. nih.govresearchgate.net This hydrolytic step cleaves the ester bond, releasing the diol product and regenerating the free enzyme for another catalytic cycle. nih.govresearchgate.net

Studies on rat liver microsomal preparations have demonstrated that this compound is readily hydrated by epoxide hydratase. nih.gov This reaction is a key part of the "epoxide-diol pathway" for vinylbital metabolism. The resulting diol, 1',2'-dihydroxyvinylbital, is unstable and readily decomposes via a 'retro-aldol type' reaction to form 5-(1'-methylbutyl)barbituric acid, which is the major metabolite excreted in urine. nih.gov This pathway has been shown to be relevant in both rats and humans. nih.gov

The enzymatic hydration of this compound can be effectively inhibited. Research has shown that 1,1,1-trichloropropene-2,3-oxide (TCPO) is a potent inhibitor of the epoxide hydratase-mediated reaction, almost completely blocking the hydration of this compound in rat liver microsomal preparations at a concentration of 0.8 mM. nih.gov This inhibition confirms the central role of epoxide hydratase in this specific metabolic transformation.

The table below summarizes the key findings from enzymological studies on this compound.

| Enzyme System | Role in this compound Metabolism | Key Findings | Inhibitors | Reference |

| Epoxide Hydrolase (mEH) | Catalyzes the hydrolysis of the epoxide ring. | Forms an unstable 1',2'-dihydroxyvinylbital intermediate which decomposes to 5-(1'-methylbutyl)barbituric acid. This is the main metabolic pathway. | 1,1,1-trichloropropene-2,3-oxide (TCPO) | nih.gov |

| Cytochrome P450 (CYP) Enzymes | Potential for further oxidation of the molecule. | Barbiturates induce CYP enzymes. Studies on related epoxides suggest potential for further hydroxylation. | - | wikipedia.orgnih.gov |

| Glutathione S-Transferases (GSTs) | Potential for detoxification via conjugation with glutathione. | A common pathway for epoxide metabolism, though direct evidence for this compound is lacking. | - | drughunter.comnih.govnih.gov |

Molecular Interactions and Structure Activity Relationships

Covalent and Non-Covalent Molecular Interactions

The molecular interactions of 1',2'-Epoxyvinylbital are dictated by its distinct structural features: the barbiturate (B1230296) core and the highly reactive epoxide ring. These moieties allow for a range of non-covalent and covalent interactions with biological molecules. nih.govresearchgate.net

This compound is characterized as a reactive metabolite primarily due to the chemical properties of its epoxide ring. nih.govwashington.edu This three-membered ring is sterically strained and contains a polarized C-O bond, making it an electrophilic site susceptible to attack by biological nucleophiles. nih.govresearchgate.net

Research has demonstrated that this compound is a proficient substrate for the enzyme epoxide hydratase (also known as epoxide hydrolase) within rat liver microsomal preparations. nih.govorkg.org This enzyme catalyzes the hydrolysis of the epoxide ring, a nucleophilic addition of water, to form a diol. nih.govorkg.org However, the resulting metabolite, 1',2'-dihydroxyvinylbital, is unstable and readily decomposes through a 'retro-aldol type' reaction to yield 5-(1'-methylbutyl)barbituric acid, the devinylated metabolite of vinylbital. nih.govtandfonline.com This enzymatic hydration represents a critical pathway in the biotransformation of the parent drug, vinylbital, proceeding through this reactive epoxide intermediate. nih.govtandfonline.com The formation of reactive metabolites like epoxides can, in some cases, lead to covalent binding with cellular proteins and other macromolecules, a mechanism associated with drug toxicity. nih.govnih.govresearchgate.net

| Feature | Description |

| Reactive Moiety | 1',2'-epoxide ring |

| Primary Interaction | Enzymatic hydration by epoxide hydratase |

| Intermediate Product | 1',2'-dihydroxyvinylbital (unstable) |

| Final Metabolic Product | 5-(1'-methylbutyl)barbituric acid |

The efficient conversion of this compound by epoxide hydratase indicates a significant binding affinity for the enzyme's active site. nih.govtandfonline.com Studies have described it as a "good substrate" for this enzyme, which is consistent with the general observation that monosubstituted ethylene (B1197577) oxides are excellent substrates for epoxide hydratase. tandfonline.com

Further evidence of its binding affinity comes from inhibition studies. The hydration of this compound by epoxide hydratase can be almost entirely inhibited by 1,1,1-trichloropropene-2,3-oxide (TCPO), a known inhibitor of the enzyme. nih.govorkg.org This suggests that this compound and TCPO likely compete for the same binding site on the enzyme. While specific dissociation constants for the this compound-epoxide hydratase complex are not available, this biochemical evidence strongly supports a specific and affine interaction.

Beyond this specific metabolic enzyme, the barbiturate structure itself is known to interact non-covalently with various proteins. nih.govresearchgate.net These interactions are typically a mix of polar and non-polar contacts. For instance, studies with other barbiturates have shown that the barbiturate ring can form hydrogen bonds, while the alkyl substituents at the C5 position engage in van der Waals and hydrophobic interactions within protein binding pockets. nih.govresearchgate.net

| Enzyme/Inhibitor | Interaction with this compound | Finding |

| Epoxide Hydratase | Enzymatic Substrate | Described as a "good substrate," indicating significant binding affinity. tandfonline.com |

| 1,1,1-Trichloropropene-2,3-oxide (TCPO) | Competitive Inhibitor | At 0.8 mM, TCPO almost completely inhibits the hydration reaction. nih.govorkg.org |

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

The structure of this compound is directly linked to its chemical reactivity and biological interactions. The key motifs—the vinyl epoxide and the substituted barbiturate ring—each contribute to its molecular profile. youtube.comnih.gov

The defining structural motif of this compound is the epoxide on the vinyl side chain. The presence of the vinyl group at the C5 position of the parent compound, vinylbital, makes it a target for oxidative metabolism, leading to the formation of this reactive epoxide. nih.govtandfonline.com This transformation from a stable olefin to a strained electrophilic epoxide is a critical step that initiates the epoxide-diol metabolic pathway. tandfonline.com

The devinylated metabolite, 5-(1'-methylbutyl)barbituric acid, is the major end-product found in urine after administration of either vinylbital or synthetic this compound. nih.govorkg.org This demonstrates a clear correlation between the epoxide structure and its ultimate metabolic fate. When this compound was administered to rats, a significant portion of the dose was recovered as this devinylated product, highlighting the high reactivity of the epoxide motif in vivo. nih.govtandfonline.com

| Compound Administered | Primary Urinary Metabolite | % of Dose Recovered as Metabolite (in rats) |

| Vinylbital | 5-(1'-methylbutyl)barbituric acid | 6.1 ± 1.7% |

| This compound | 5-(1'-methylbutyl)barbituric acid | 59.8 ± 14.2% |

Data sourced from Vermeulen et al. tandfonline.com

Stereochemistry plays a significant role in the metabolism and activity of many barbiturates. nih.gov The this compound molecule possesses a chiral center at the 1'-position of the methylbutyl side chain. Consequently, vinylbital exists as a pair of enantiomers. The metabolic processes, including the initial epoxidation of the vinyl group and the subsequent enzymatic hydration of the epoxide, are often stereoselective. nih.govacs.org

Ligand-Protein Interaction Studies

The primary ligand-protein interaction study involving this compound is the investigation of its role as a substrate for epoxide hydratase. nih.govtandfonline.com These studies, conducted using rat liver microsomal preparations, established the compound as an intermediate in a key metabolic pathway. The use of the inhibitor TCPO helped to confirm the specific enzymatic nature of the epoxide ring-opening reaction. nih.govorkg.org This work provides a clear example of a reactive metabolite interacting with a specific detoxifying enzyme.

Although crystal structures of this compound bound to a protein are unavailable, studies on other barbiturates complexed with proteins like apoferritin offer valuable insights. nih.govresearchgate.net These studies reveal that the barbiturate moiety binds in cavities that are amphipathic, accommodating both hydrophobic and polar interactions. researchgate.net The recognition involves:

Van der Waals interactions: Between the alkyl side chains (like the methylbutyl group) and hydrophobic protein residues. nih.gov

Polar interactions: Hydrogen bonds can form between the N-H and C=O groups of the barbiturate ring and polar amino acid side chains or backbone atoms of the protein. nih.govresearchgate.net

It can be inferred that the barbiturate portion of this compound would engage in similar non-covalent interactions to anchor the ligand within a binding site, while the epoxide ring provides a site for a subsequent, and potentially covalent, reaction. nih.govnih.gov

Advanced Analytical Methodologies in 1 ,2 Epoxyvinylbital Research

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric methods are indispensable for determining the chemical structure and measuring the concentration of "1',2'-Epoxyvinylbital". These techniques provide detailed information on the molecular weight, fragmentation patterns, and the arrangement of atoms within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com In the analysis of "this compound", GC-MS is employed for the separation and identification of volatile and semi-volatile compounds. researchgate.net The sample, after appropriate preparation such as extraction and derivatization, is introduced into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase. adarshcollege.in The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. chromatographyonline.com

For quantitative analysis, specific ions characteristic of "this compound" are monitored. nih.gov The concentration of the analyte can be determined by comparing the peak area of these ions to that of a known concentration of an internal standard. nih.gov To ensure accurate and reliable results, it is crucial to avoid column overload by adjusting the sample concentration or using an appropriate split ratio during injection. researchgate.net

Key GC-MS Parameters for Analysis:

| Parameter | Description | Relevance to "this compound" Analysis |

| Column Type | Typically a capillary column with a specific stationary phase (e.g., HP-FFAP). bibliotekanauki.pl | The choice of column is critical for achieving optimal separation of "this compound" from other matrix components. |

| Injection Mode | Splitless or on-column injection for low concentration samples; split injection for higher concentrations. researchgate.net | The injection mode is selected based on the expected concentration of "this compound" to ensure good peak shape and prevent detector saturation. |

| Oven Temperature Program | A specific temperature gradient is used to elute compounds in a controlled manner. | The temperature program is optimized to ensure baseline separation of "this compound" and its potential isomers or degradation products. |

| Ionization Mode | Electron Ionization (EI) is commonly used. nih.gov | EI provides reproducible fragmentation patterns that are useful for structural elucidation and library matching. |

| Mass Analyzer | Quadrupole analyzers are common in benchtop GC-MS systems. chromatographyonline.com | Provides robust and reliable mass analysis for both qualitative and quantitative work. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing non-volatile and thermally labile compounds like "this compound" in complex mixtures. nebiolab.comnih.gov This method couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. nebiolab.com In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. nih.gov

The eluent from the LC column is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves two stages of mass analysis. The first stage selects the precursor ion of "this compound", which is then fragmented. The second stage analyzes the resulting product ions, providing a high degree of specificity and reducing chemical noise. nebiolab.com This technique is particularly valuable for quantifying low levels of "this compound" and its metabolites in biological samples. nih.govlcms.cz

Typical LC-MS/MS Workflow for "this compound" Analysis:

| Step | Description |

| Sample Preparation | Extraction of "this compound" from the matrix (e.g., plasma, tissue) using techniques like solid-phase extraction (SPE). |

| LC Separation | Separation of the analyte from other components on a reversed-phase column. |

| Ionization | Electrospray ionization (ESI) is a common ionization source for this type of analysis. researchgate.net |

| MS/MS Detection | Monitoring of specific precursor-to-product ion transitions for "this compound" for quantification. romerlabs.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the metabolites of "this compound". ox.ac.uk NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). ox.ac.ukresearchgate.net This information allows for the determination of the molecule's connectivity and stereochemistry.

One-dimensional (1D) ¹H NMR spectra provide information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). ox.ac.uk For more complex structures, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed. nih.gov COSY spectra reveal which protons are coupled to each other, while HSQC spectra correlate protons with the carbons they are directly attached to. ox.ac.uknih.gov These experiments are crucial for piecing together the complete structure of "this compound" metabolites. nih.gov

Chromatographic Separation Techniques

Chromatography is a fundamental separation technique that underpins many analytical methods used in "this compound" research. adarshcollege.in The principle of chromatography involves the distribution of components of a mixture between a stationary phase and a mobile phase. nih.govdrugfuture.com

Various chromatographic methods are employed, each with its specific applications:

Gas Chromatography (GC): As discussed in the GC-MS section, GC is ideal for separating volatile and thermally stable compounds.

Liquid Chromatography (LC): LC is versatile and can be used for a wide range of compounds, including those that are non-volatile or thermally sensitive. nih.gov High-performance liquid chromatography (HPLC) is a high-pressure version of LC that provides faster and more efficient separations. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique often used for preliminary analysis, monitoring reaction progress, or determining the appropriate solvent system for column chromatography. sgkgdcvinukonda.ac.in In TLC, the stationary phase is a thin layer of adsorbent material, such as silica (B1680970) gel, coated onto a flat carrier. sgkgdcvinukonda.ac.in

Key Chromatographic Parameters:

| Parameter | Definition | Significance in "this compound" Separation |

| Retention Time (tR) | The time it takes for a compound to travel from the injector to the detector. drugfuture.com | A characteristic property of "this compound" under specific chromatographic conditions, used for identification. |

| Resolution (Rs) | A measure of the degree of separation between two adjacent peaks in a chromatogram. drugfuture.com | High resolution is essential to separate "this compound" from its metabolites or other interfering substances. |

| Plate Number (N) | A measure of the efficiency of a chromatographic column. drugfuture.com | A higher plate number indicates a more efficient column, leading to sharper peaks and better separation. |

| Symmetry Factor (As) | A measure of the symmetry of a chromatographic peak. drugfuture.com | An ideal peak is symmetrical (As = 1). Tailing or fronting can indicate issues with the separation. |

Advanced Detection and Characterization Methods

Beyond standard detectors, advanced detection methods can provide more comprehensive information about "this compound". For instance, coupling size-exclusion chromatography (SEC) with advanced detectors like light scattering and viscometers can determine the absolute molecular weight and provide insights into the conformational structure of the molecule. news-medical.net While primarily used for large molecules, the principles can be adapted for detailed characterization. news-medical.net

Advanced detection in mass spectrometry, such as high-resolution mass spectrometry (HRMS), provides highly accurate mass measurements, which can help in confirming the elemental composition of "this compound" and its metabolites.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. These methods can determine molecular geometries, electronic distributions, and the energies of different molecular states, which are crucial for predicting chemical behavior. For 1',2'-Epoxyvinylbital, such calculations can map out its reactive potential, particularly focusing on the strained epoxy ring and the barbiturate (B1230296) core. researchgate.netimist.ma

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. imist.ma It offers a favorable balance between computational cost and accuracy, making it suitable for studying the complex reaction mechanisms of molecules like this compound.

DFT calculations can be employed to explore potential reaction pathways, such as the ring-opening of the epoxide. This reaction is significant as it is often involved in the metabolic transformation of epoxides or their interaction with biological nucleophiles. researchgate.netdiva-portal.org By using DFT, researchers can model the interaction of this compound with a nucleophile (e.g., water or an amino acid residue) and calculate the energy profile of the reaction. This involves identifying the structures and energies of reactants, transition states, and products.

For instance, a theoretical study could investigate the acid-catalyzed and uncatalyzed hydrolysis of the epoxide ring. The calculations would determine the activation energy for each pathway, revealing which mechanism is more favorable. nih.gov The results can predict the regioselectivity of the ring-opening, i.e., whether the nucleophile attacks the C1' or C2' carbon of the epoxyvinyl group. rsc.orgsci-hub.se This is influenced by electronic and steric factors, which DFT can quantify through analysis of charge distributions and transition state geometries. rsc.orgsciengine.com

Interactive Table 1: Illustrative DFT-Calculated Energy Profile for Epoxide Ring-Opening of this compound

This table presents hypothetical data to illustrate the typical output of a DFT study on a reaction mechanism. Values are for demonstrative purposes.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |

| Reactants | This compound + H₂O | 0.0 | C1'-O: 1.45 |

| Transition State | Nucleophilic attack of H₂O on C1' | +25.8 | C1'-O(H₂O): 2.10 |

| Product | 1',2'-Dihydroxyvinylbital | -15.2 | C1'-O(H₂O): 1.43 |

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy arrangements of a molecule that arise from rotations around its single bonds. For this compound, key rotations would occur around the bonds connecting the 1-methylbutyl and epoxyvinyl substituents to the C5 position of the barbiturate ring.

Quantum chemical methods can be used to perform a systematic conformational search. nih.gov By rotating specific dihedral angles and calculating the energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. researchgate.net This analysis helps predict the most likely shape the molecule will adopt in different environments. For barbiturates, the orientation of the substituents at the C5 position is critical for their interaction with receptors. nih.govacs.orgtandfonline.com The analysis would reveal whether certain conformers are preferred due to minimizing steric hindrance or forming intramolecular hydrogen bonds. This information is vital for understanding its stereochemical properties and how it presents itself to a biological target. firsthope.co.in

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

While quantum chemistry is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement and interactions of molecules over time. MD simulations apply classical mechanics to model a system, such as this compound interacting with a biological macromolecule like a receptor or enzyme, embedded in a simulated physiological environment (e.g., water and ions). nih.gov

In a typical MD simulation of this compound, the system would be set up with the compound placed near its putative binding site on a target protein, such as a GABA-A receptor, a known target for many barbiturates. asbmb.orgmdpi.com The simulation would then track the positions and velocities of all atoms over a period of nanoseconds to microseconds.

This approach provides dynamic insights into the binding process, revealing:

Binding Stability: Whether the compound remains stably bound in the active site or dissociates.

Conformational Changes: How the protein and the ligand adjust their shapes upon binding. mdpi.com

Key Interactions: The specific amino acid residues that form persistent interactions (like hydrogen bonds or hydrophobic contacts) with the compound.

Solvent Effects: The role of water molecules in mediating or competing with the binding interactions.

MD simulations can thus validate binding poses predicted by docking and provide a more realistic picture of the interaction dynamics, which is crucial for understanding the mechanism of action. nih.gov

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. longdom.org It is a cornerstone of computer-aided drug design, allowing for the rapid screening of how a molecule like this compound might interact with a specific protein target. biorxiv.orgmdpi.com

The process involves placing the 3D structure of this compound into the binding site of a target protein (whose structure is typically known from X-ray crystallography or homology modeling). A scoring function then evaluates thousands of possible binding poses, ranking them based on estimated binding affinity (e.g., in kcal/mol). nih.govtandfonline.com The top-ranked poses represent the most likely binding modes.

For this compound, docking studies could be performed against various potential targets, such as different subunits of the GABA-A receptor. nih.gov The results would predict not only the binding energy but also the specific interactions, such as which atoms on the barbiturate ring or its side chains form hydrogen bonds with amino acid residues in the receptor's binding pocket. ebi.ac.uk This information is invaluable for explaining the compound's biological activity and for designing more potent or selective analogues. tandfonline.com

Interactive Table 2: Exemplary Molecular Docking Results for this compound with a Hypothetical Receptor

This table shows a hypothetical output from a molecular docking simulation to illustrate the type of data generated. The receptor and residues are for demonstrative purposes.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions | Other Key Interacting Residues (Hydrophobic) |

| GABA-A Receptor α1 subunit | -7.8 | N1-H with Thr125; O2 with Ser150 | Val128, Phe152, Leu178 |

| GABA-A Receptor β2 subunit | -8.5 | O4 with Tyr205; N3-H with Gln65 | Met210, Ile212, Trp215 |

| Urease (for comparison) | -5.2 | O(epoxy) with His320 | Ala363, Met364 |

In Silico Approaches to Structure-Reactivity Relationships

In silico methods for analyzing structure-reactivity relationships aim to correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. nih.govmdpi.com One of the most common approaches is the Quantitative Structure-Activity Relationship (QSAR). echemcom.com

A QSAR study for this compound would involve a series of structurally related barbiturate analogues. For each compound, a set of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or physicochemical (e.g., lipophilicity, polarizability). bas.bgtandfonline.com Statistical methods, such as multiple linear regression, are then used to build a mathematical model that links these descriptors to an observed activity (e.g., anticonvulsant potency). nih.govechemcom.com

Such models can:

Identify the key molecular features driving activity. For example, a QSAR model might reveal that lipophilicity and the electronic properties of the C5 substituents are the most important factors for the activity of this class of barbiturates. nih.govcutm.ac.in

Predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. scientiasocialis.lt

Beyond QSAR, structure-reactivity relationships can be explored by directly comparing the calculated properties of the epoxide group in different chemical environments to understand how substituents on the barbiturate ring might influence its reactivity. researchgate.nettandfonline.com

Future Perspectives and Research Gaps

Unexplored Biotransformation Pathways

The biotransformation of vinylbital is thought to primarily occur in the liver, mediated by the cytochrome P450 (CYP450) family of enzymes. nih.govuomus.edu.iq The vinyl moiety of vinylbital is a prime target for oxidative metabolism, which can lead to the formation of an epoxide, 1',2'-Epoxyvinylbital. However, the specific CYP450 isozymes responsible for this epoxidation have not been definitively identified. Future research should focus on pinpointing these enzymes, as individual variations in their activity, due to genetic polymorphisms, could influence the rate of formation of this potentially reactive metabolite.

Beyond direct epoxidation, alternative biotransformation pathways for the vinyl group may exist and are largely unexplored. These could include hydration to form a diol without an epoxide intermediate, or conjugation reactions. The types of reactions involved in mycotoxin biotransformations, such as hydroxylation, oxidation, and hydrogenation, suggest that a variety of enzymatic processes could be at play. nih.gov

Potential Unexplored Biotransformation Reactions:

| Reaction Type | Potential Enzyme Family | Possible Outcome for Vinylbital |

| Direct Hydration | Epoxide Hydrolases (if epoxide is an intermediate) | Formation of a diol derivative |

| Peroxidation | Peroxidases | Formation of various oxidized species |

| Reduction | Reductases | Saturation of the vinyl double bond |

| Microbial Metabolism | Gut Microbiota Enzymes | Various metabolites, potentially including reduced or hydrolyzed forms |

Further investigation into the role of extrahepatic tissues in the metabolism of vinylbital is also warranted. nih.gov While the liver is the primary site of drug metabolism, other organs such as the lungs, kidneys, and intestines may contribute to the formation and detoxification of this compound. The metabolic capabilities of the gut microbiome, in particular, represent a significant knowledge gap.

Emerging Synthetic Strategies

The synthesis of this compound is essential for its toxicological evaluation and for use as an analytical standard in metabolism studies. The inherent instability of epoxides presents a challenge for their synthesis. Emerging synthetic strategies in organic chemistry could provide novel and efficient routes to obtain this compound.

Recent advances in synthetic methodologies, such as those for producing porous modular networks or novel cyanomethyl vinyl ether derivatives, highlight the ongoing innovation in chemical synthesis. nih.govberkeley.edu Strategies focusing on stereoselective epoxidation would be particularly valuable, as the stereochemistry of the epoxide ring can significantly influence its biological activity. The development of new catalytic systems, including biocatalysis using isolated enzymes or whole-cell systems, could offer milder and more selective methods for the synthesis of this compound. nih.govrsc.org The use of radical migration strategies in synthesis is also an emerging field that could potentially be adapted for the functionalization of the vinyl group. rsc.org

Promising Synthetic Approaches for this compound:

| Synthetic Strategy | Potential Advantages |

| Stereoselective Catalysis | Control over the 3D structure of the epoxide |

| Biocatalysis | High selectivity and milder reaction conditions |

| Flow Chemistry | Improved safety and control over reactive intermediates |

| Novel Ring-Closing Reactions | Efficient construction of the epoxide ring |

Advanced Mechanistic Characterization

A detailed understanding of the mechanism of formation and subsequent reactions of this compound is crucial for assessing its potential for covalent binding to cellular macromolecules, a key event in the initiation of toxicity. Advanced analytical and computational techniques are needed to characterize this transient and reactive intermediate.

Isotopic labeling studies, using stable isotopes such as ¹³C and ¹⁸O, can be employed to trace the metabolic fate of the vinyl group and to definitively identify the products of epoxide-mediated reactions. High-resolution mass spectrometry coupled with sophisticated separation techniques is essential for the detection and structural elucidation of reactive metabolite-adducts with proteins and DNA.

Computational modeling, including quantum mechanical calculations and molecular dynamics simulations, can provide insights into the reaction mechanism of CYP450-mediated epoxidation. These methods can also be used to predict the reactivity of this compound towards nucleophilic sites on biological macromolecules and to identify potential sites of adduction.

Integration of Multi-Omics Data in Metabolism Studies

The advent of "omics" technologies provides a powerful platform to investigate the biological consequences of exposure to reactive metabolites like this compound. nih.govnih.govastrazeneca.comfrontiersin.orgmdpi.com An integrated multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can offer a holistic view of the cellular response to this compound.

Genomics: Can identify genetic polymorphisms in drug-metabolizing enzymes and DNA repair pathways that may predispose individuals to toxicity from this compound.

Transcriptomics: Can reveal changes in gene expression profiles in response to the formation of this compound, providing insights into the activation of cellular stress pathways and defense mechanisms.

Proteomics: Can identify protein targets for adduction by this compound and characterize changes in the proteome associated with cellular damage and repair.

Metabolomics: Can provide a comprehensive profile of the metabolic perturbations caused by the formation of this reactive intermediate, identifying downstream effects on cellular metabolism. mdpi.commdpi.com

The integration of these large datasets requires advanced bioinformatics and systems biology approaches to identify key pathways and networks involved in the toxicity of this compound. frontiersin.orgmdpi.comfrontiersin.org Such studies will be instrumental in bridging the gap between the formation of a reactive metabolite and the ultimate toxicological outcome. The development of computational pipelines like COMO (Constraint-based Optimization of Metabolic Objectives) can aid in integrating multi-omics data to build predictive models of metabolic responses. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1',2'-Epoxyvinylbital, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer : Begin with a retro-synthetic analysis to identify key intermediates, such as vinylbital precursors. Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize reactive intermediates during epoxidation. Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of oxidizing agents (e.g., mCPBA) to minimize side products. Purify via column chromatography with gradient elution, and confirm purity via NMR (¹H/¹³C) and mass spectrometry . Replicate conditions across multiple trials to assess reproducibility .

Q. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical for validation?

- Methodological Answer : Determine solubility profiles in aqueous and organic solvents using UV-Vis spectroscopy. Measure thermal stability via differential scanning calorimetry (DSC) and assess crystallinity with X-ray diffraction. For structural confirmation, combine FT-IR (to identify epoxy and vinyl functional groups) with high-resolution mass spectrometry (HRMS). Cross-validate data with PubChem entries (InChIKey: WKXUMUHKEYKOMV-UHFFFAOYSA-N) to ensure consistency with published standards .

Q. What in vitro bioactivity assays are suitable for preliminary evaluation of this compound’s pharmacological potential?

- Methodological Answer : Use cell-based assays (e.g., HEK-293 or HepG2 lines) to screen for cytotoxicity via MTT assays. For CNS-targeted studies, employ electrophysiological models (e.g., patch-clamp on neuronal cells) to assess GABA receptor modulation. Include positive controls (e.g., phenobarbital) and negative controls (vehicle-only) to normalize results. Report IC₅₀/EC₅₀ values with 95% confidence intervals and statistical significance (p < 0.05) using ANOVA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across different studies?

- Methodological Answer : Conduct a meta-analysis of existing NMR and MS datasets to identify systematic errors (e.g., solvent effects or calibration drift). Re-run disputed spectra under standardized conditions (e.g., deuterated chloroform for NMR, ESI+ mode for MS). Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies. Cross-reference with crystallographic data (if available) to validate structural assignments .

Q. What experimental designs are recommended to investigate the metabolic stability and cytochrome P450 interactions of this compound?

- Methodological Answer : Use human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in time-dependent inhibition assays. Quantify metabolite formation via LC-MS/MS with stable isotope-labeled internal standards. Apply Michaelis-Menten kinetics to calculate Km and Vmax. For in silico support, perform molecular docking studies using AutoDock Vina to predict binding affinities to CYP active sites .

Q. How can researchers design a robust in vivo model to assess the neuropharmacokinetics of this compound while addressing interspecies variability?

- Methodological Answer : Use transgenic mice (e.g., humanized CYP models) to mimic human metabolism. Administer compound via intravenous and oral routes to calculate bioavailability (F%). Collect serial plasma and CSF samples for LC-MS quantification. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate data to humans. Include ethical safeguards (e.g., IACUC-approved protocols) and justify sample sizes via power analysis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale pharmacological studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) such as temperature, pH, and mixing speed. Use design of experiments (DoE) software (e.g., JMP or MODDE) to identify robust operating ranges. Characterize each batch via DSC (for polymorph consistency) and chiral HPLC (to exclude enantiomeric impurities). Archive raw data and spectra for independent verification .

Methodological Best Practices

- Reproducibility : Share synthetic protocols, raw spectral data, and statistical code in supplementary materials. Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data compliance .

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and declare conflicts of interest per ICMJE standards .

- Data Contradictions : Transparently report outliers and use Bayesian statistics to weigh evidence strength when reconciling conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.